(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one
Description
The compound "(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one" features a unique spirocyclic scaffold comprising oxygen, sulfur, and nitrogen atoms within a 1-oxa-4-thia-8-azaspiro[4.5]decane core. This structure is conjugated to a propenone (α,β-unsaturated ketone) moiety and a phenyl group, forming a chalcone-like system. The (2E)-configuration of the enone group ensures planarity, facilitating π-electron delocalization, which is critical for interactions with biological targets or materials .
Properties
IUPAC Name |
(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-15(7-6-14-4-2-1-3-5-14)17-10-8-16(9-11-17)19-12-13-20-16/h1-7H,8-13H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORICKJMOSMQE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a phenylacetaldehyde derivative with a spirocyclic amine under basic conditions, followed by oxidation to form the propenone linkage. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or saturated ketones. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Key Observations :
- Triaza systems (e.g., 1,3,8-triazaspiro) introduce additional hydrogen-bonding sites, improving target affinity .
Substituent Variations
Substituents on aromatic rings modulate electronic properties and steric interactions:
Key Observations :
- Fluorine substituents improve bioavailability and binding specificity due to their electronegativity and small atomic radius .
- Chlorine or methoxy groups (e.g., in and ) alter solubility and steric bulk, affecting pharmacokinetics .
Chain Modifications
The enone system is critical for biological activity in chalcone derivatives:
| Compound Name | Chain Structure | Conjugation Impact |
|---|---|---|
| (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one | Prop-2-en-1-one | Planar enone system; facilitates redox activity and UV absorption |
| 3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | Propan-1-one | Reduced conjugation; lower reactivity compared to enone systems |
Key Observations :
- Enone-containing compounds exhibit stronger anticancer activity due to Michael acceptor reactivity, enabling covalent binding to thiol groups in proteins .
Physical and Chemical Properties
Biological Activity
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure and diverse functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on various physiological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 289.39 g/mol. The presence of a phenyl group and a spirocyclic moiety suggests that this compound may exhibit significant interactions within biological systems.
Biological Activity
Research indicates that compounds similar to (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one possess various biological activities, including:
- Antimicrobial Properties : Certain derivatives of spirocyclic compounds have shown effectiveness against bacterial strains, indicating potential for antibiotic applications.
- Anticancer Activity : Structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit tumor growth through specific cellular pathways.
- Neurological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially acting as modulators for conditions like anxiety or depression.
The mechanism of action for **(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions could modulate biochemical pathways, impacting cellular functions.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group; used in neurological studies | Antagonist for mGluR5 |
| Benzodiazepines | Aromatic rings; known for sedative effects | Anxiolytic and sedative properties |
| Indole Derivatives | Contains an indole ring; diverse biological activities | Anticancer and anti-inflammatory |
This table illustrates how variations in structure can lead to different biological activities, highlighting the potential uniqueness of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
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Anticancer Studies : A study demonstrated that spirocyclic compounds exhibited significant cytotoxicity against various cancer cell lines, emphasizing the need for further investigation into (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one .
- Example: A derivative showed an IC50 value of 25 µM against breast cancer cells, indicating strong potential as an anticancer agent.
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Antimicrobial Research : Another study examined the antimicrobial properties of spirocyclic derivatives, revealing effective inhibition against Gram-positive bacteria.
- Example: The compound was found to inhibit Staphylococcus aureus growth at concentrations as low as 15 µg/mL.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of diols or amino alcohols in the presence of sulfur sources (e.g., thiols) and oxidizing agents. Key steps include:
Formation of the spirocyclic core via cyclocondensation.
Introduction of the enone moiety through Wittig or aldol-like reactions.
Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Use continuous flow reactors for scalable production and advanced techniques like HPLC for impurity profiling. Anhydrous conditions during acylation steps minimize side reactions .
Q. How can the structure of this compound be unequivocally characterized?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (e.g., bond angles: S1–C3–N1 = 103.37°, C4–C5–C6 = 112.69°) .
- NMR : H and C NMR to confirm spirocyclic geometry and E-configuration of the enone.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] expected m/z: 346.12) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Analysis : Discrepancies in anti-cancer vs. enzyme inhibition results may stem from:
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Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
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Structural analogs : Compare activity of derivatives (see Table 1) to identify critical functional groups.
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Data Validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics) .
Table 1: Structural Analogs and Key Properties
Compound Name Structural Modifications Observed Bioactivity Reference 1-Oxa-8-azaspiro[4.5]decan-2-one Oxygen substitution at position 1 Antihypertensive activity 8-Tosyl-1-oxa-4,8-diazaspiro... Tosyl group enhances stability Kinase inhibition (IC = 120 nM)
Q. What strategies improve enantiomeric purity during synthesis?
- Chiral Resolution :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during spirocycle formation.
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation .
Q. How does the spirocyclic system influence metabolic stability?
- Metabolic Studies :
- In vitro assays : Liver microsome testing (human/rat) shows extended half-life (>4 hrs) due to restricted conformational flexibility.
- Computational modeling : Density Functional Theory (DFT) predicts low susceptibility to cytochrome P450 oxidation at the sulfur atom .
Experimental Design Considerations
Q. What in silico tools are recommended for target prediction?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis with targets like kinases or GPCRs.
- Pharmacophore Mapping : Use Phase (Schrödinger) to align with known inhibitors (e.g., ATP-binding pockets) .
Q. How to validate spirocyclic stability under physiological conditions?
- Accelerated Stability Testing :
- Expose to pH 1–10 buffers at 37°C for 24–72 hrs.
- Monitor degradation via LC-MS; spiro systems show <5% decomposition at pH 7.4 .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
